molecular formula C21H15ClFN3O3 B10934839 N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934839
M. Wt: 411.8 g/mol
InChI Key: PSLHPYSXNRILQY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of oxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methoxyaniline, 4-fluorobenzaldehyde, and other reagents. The synthesis could involve:

    Formation of the oxazole ring: This might be achieved through a cyclization reaction involving an appropriate precursor.

    Substitution reactions: Introduction of the chloro, methoxy, and fluoro groups through nucleophilic aromatic substitution or other suitable methods.

    Amidation: Formation of the carboxamide group through reaction with an amine or ammonia.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazolo[5,4-b]pyridines with different substituents. Examples could be:

  • N-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of substituents, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H15ClFN3O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H15ClFN3O3/c1-11-9-15(20(27)25-14-7-8-17(28-2)16(22)10-14)18-19(26-29-21(18)24-11)12-3-5-13(23)6-4-12/h3-10H,1-2H3,(H,25,27)

InChI Key

PSLHPYSXNRILQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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